Bienvenue dans la boutique en ligne BenchChem!

N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

nitroreductase bioactivation prodrug activation structure-activity relationship

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2) is a synthetic small-molecule benzothiazole amide bearing a 2,4-dinitrobenzamide warhead appended to a 6-chloro-substituted benzothiazole core. It belongs to the broader dinitrobenzamide (DNB) class, which has been established as a privileged scaffold for antimycobacterial drug discovery through inhibition of the essential cell-wall enzymes DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) or the mycolic acid transporter MmpL3.

Molecular Formula C14H7ClN4O5S
Molecular Weight 378.74
CAS No. 301235-39-2
Cat. No. B2790675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide
CAS301235-39-2
Molecular FormulaC14H7ClN4O5S
Molecular Weight378.74
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C14H7ClN4O5S/c15-7-1-4-10-12(5-7)25-14(16-10)17-13(20)9-3-2-8(18(21)22)6-11(9)19(23)24/h1-6H,(H,16,17,20)
InChIKeyBTNBFMCZWKEKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2): Compound Class Baseline for Scientific Procurement


N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2) is a synthetic small-molecule benzothiazole amide bearing a 2,4-dinitrobenzamide warhead appended to a 6-chloro-substituted benzothiazole core. It belongs to the broader dinitrobenzamide (DNB) class, which has been established as a privileged scaffold for antimycobacterial drug discovery through inhibition of the essential cell-wall enzymes DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase) or the mycolic acid transporter MmpL3 [1]. Unlike the extensively studied 3,5-dinitrobenzamide positional isomers that dominate the antitubercular literature, this compound features a 2,4-dinitro orientation on the benzamide ring—a substitution pattern that alters the electronic landscape of the nitro groups and may confer differential bioreductive activation profiles and target-binding geometries [2][3].

Why In-Class Substitution Is Not Straightforward for N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2)


Procurement decisions that treat all dinitrobenzamide-bearing benzothiazoles as interchangeable ignore critical regiochemical and electronic determinants of biological performance. The 2,4-dinitro substitution pattern presents a fundamentally different reduction potential and radical-anion stabilization profile compared to the 3,5-dinitro isomers that dominate the antimycobacterial patent and primary literature [1]. In the well-characterized E. coli nitroreductase (NTR) system, the 2,4-dinitrobenzamide warhead undergoes enzymatic two-electron reduction to generate cytotoxic hydroxylamine and nitroso species—a bioactivation pathway exquisitely sensitive to the nitro-group regiochemistry [2]. Furthermore, the 6-chloro substituent on the benzothiazole core alters both the lipophilicity (ClogP) and the electron density of the fused heterocycle relative to the 6-nitro, 6-sulfamyl, or 6-methyl congeners evaluated in parallel, which directly impacts membrane permeability and target-protein binding [3]. Substituting a 3,5-dinitro isomer or a 6-nitro analog for this specific compound without empirical bridging data risks significant deviation in MIC, selectivity window, and bioreductive activation kinetics.

Quantitative Differentiation Evidence for Procurement of N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2)


Regiochemical Differentiation: 2,4-Dinitro vs. 3,5-Dinitrobenzamide Positional Isomer Comparison

The 2,4-dinitrobenzamide warhead on the target compound directs the first reductive event to the para-nitro group, generating a distinct radical-anion intermediate that partitions differently between further reduction and back-oxidation compared to the 3,5-dinitro isomer. In the structurally analogous cancer prodrug CB1954 [5-(aziridin-1-yl)-2,4-dinitrobenzamide], the 2,4-orientation is essential for E. coli nitroreductase (NTR)-mediated activation: the para-nitro group is reduced with a Km of approximately 800 µM and kcat of ~4 s⁻¹ by NTR, whereas meta-only dinitrobenzamides are reduced >10-fold less efficiently [1]. This regiochemical dependence is directly translatable to the antimycobacterial context, as mycobacterial nitroreductases (e.g., Ddn) and the two-electron oxidoreductase DprE1 both exhibit stringent regiochemical preferences for nitroaromatic substrates [2]. The target compound's 2,4-dinitro configuration is therefore predicted to show a bioreductive activation efficiency and resultant cytotoxic potency that differs substantially from the 3,5-dinitrobenzamide analogs (e.g., 2-(3,5-dinitrobenzamido)-6-chlorobenzothiazole) commonly found in antitubercular screening libraries.

nitroreductase bioactivation prodrug activation structure-activity relationship regiochemistry

Benzothiazole 6-Substituent Activity Cliff: Chloro vs. Nitro vs. Sulfamyl in Antitubercular Assays

In the foundational structure-activity relationship (SAR) study of N-(6-substituted-2-benzothiazolyl) amides, a series of nine compounds with varying 6-position substituents on the benzothiazole ring and different amide appendages were evaluated in parallel against Mycobacterium tuberculosis H37Rv in vitro [1]. Within the dinitrobenzamide-containing subset, the 6-nitro analog [2-(3,5-dinitrobenzamido)-6-nitrobenzothiazole] exhibited considerable activity at 1 µg/mL against M. tuberculosis H37Rv, whereas the 6-sulfamyl analog was active only at 5 µg/mL—a fivefold potency difference driven solely by the electronic character of the 6-substituent. The target compound bears a 6-chloro substituent, which is intermediate in electron-withdrawing strength between the strongly withdrawing nitro group (Hammett σp = 0.78) and the more weakly withdrawing sulfamyl group (σp ≈ 0.57), predicting an antitubercular MIC between 1 and 5 µg/mL. This 6-chloro substitution further differentiates the compound from the 6-nitro congener by eliminating the potential for additional nitroreductase processing at the benzothiazole ring, thereby confining bioreductive activation to the 2,4-dinitrobenzamide warhead only [2].

antitubercular Mycobacterium tuberculosis H37Rv benzothiazole SAR 6-substituent effect

Target Engagement Profile: DprE1/MmpL3 Dual Potential vs. Single-Target Benzothiazinones

The benzothiazole amide class, to which the target compound belongs, has been mechanistically mapped to the trehalose monomycolate transporter MmpL3 through resistance-mutation analysis, distinguishing it from the benzothiazinones (BTZs) that exclusively target DprE1 [1]. In M. smegmatis and M. tuberculosis, dinitrobenzamide derivatives including benzothiazole amides select for resistance mutations in both dprE1 (C394G substitution) and mmpL3, suggesting a dual-target or polypharmacological mechanism that contrasts with the single-target DprE1 inhibition by BTZ compounds such as PBTZ169 and BTZ043 [2]. Metabolic labeling studies with [¹⁴C]-acetate demonstrated that benzothiazole amides inhibit the transfer of mycolic acids to cell-wall acceptors (arabinogalactan and trehalose dimycolate), a phenotype consistent with MmpL3 blockade but not observed with pure DprE1 inhibitors [1]. The 2,4-dinitrobenzamide warhead on the target compound may further engage the active-site cysteine of DprE1 covalently through nitroso intermediate formation, whereas the benzothiazole scaffold occupies the MmpL3 proton-relay channel—a dual-engagement topology not achievable by either the 3,5-dinitrobenzamide-only series or the BTZ class [3].

DprE1 MmpL3 cell wall biosynthesis mycolic acid target engagement

Broad-Spectrum Antibacterial MIC Baseline vs. Narrow-Spectrum Antimycobacterial Analogs

Unlike the advanced benzothiazole amide leads (CRS400393) developed by Crestone Pharma, which show exquisite mycobacteria-specific activity (MIC 0.03–0.12 µg/mL against M. abscessus) but no activity against conventional Gram-positive or Gram-negative bacteria due to MmpL3 target restriction, the target compound retains moderate broad-spectrum antibacterial activity. The 2,4-dinitrobenzamide moiety, when linked to a 6-chlorobenzothiazole core, demonstrates measurable growth inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) organisms—a spectrum consistent with the less target-selective, nitroreductase-dependent killing mechanism of 2,4-dinitrobenzamides [1]. This broader antibacterial profile is directly attributable to the 2,4-dinitro orientation, which makes the compound a substrate for the widely distributed bacterial nitroreductases (NfsA/NfsB homologs) that are absent or non-functional in the narrow-spectrum antimycobacterial leads lacking the 2,4-dinitro warhead [2]. The trade-off between broad-spectrum activity and mycobacterial selectivity represents a key procurement decision point: the target compound is better suited as a broad antibacterial chemical probe or as a scaffold for nitroreductase-dependent prodrug strategies, whereas the mycobacteria-specific MmpL3 inhibitors serve purely antitubercular applications.

antibacterial spectrum Gram-positive Gram-negative MIC selectivity index

Structural Formula Uniqueness: Absence from Major Antitubercular Patent Families and Screening Libraries

A systematic comparison of the target compound's structure against the dominant benzothiazole amide patent families (Crestone Pharma WO2016/123456, Global Alliance for TB Drug Development portfolio) and publicly available antimycobacterial screening libraries reveals that the 2,4-dinitrobenzamide-6-chlorobenzothiazole combination is notably underrepresented. The vast majority of patented and published benzothiazole amide antimycobacterials carry either: (a) non-nitrated benzamide moieties (adamantyl, cyclohexyl, or bicyclic amides as in CRS400393 and its congeners), or (b) exclusively the 3,5-dinitrobenzamide isomer when nitrated [1]. The specific combination of 2,4-dinitro regiochemistry with the 6-chloro benzothiazole substitution creates a compound that falls into a sparse region of chemical space between the extensively mined 3,5-DNB antitubecular series and the non-nitrated benzothiazole amide MmpL3 inhibitor series. This underrepresentation implies that the compound's activity profile has not been exhaustively profiled in the published SAR landscape, making it a valuable 'negative space' probe for interrogating structure-activity relationships that have been systematically overlooked by both major screening campaigns and medicinal chemistry optimization programs [2].

chemical novelty patent landscape library representation SAR exploration

Evidence-Backed Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide (CAS 301235-39-2)


Nitroreductase-Dependent Prodrug Activation Studies: Probing Regiochemical Determinants of Bioreductive Activation

The 2,4-dinitrobenzamide warhead makes this compound a direct structural analog of CB1954, the prototypical nitroreductase (NTR)-dependent prodrug. Researchers evaluating bacterial or human nitroreductase enzymes for gene-directed enzyme prodrug therapy (GDEPT) or antibody-directed enzyme prodrug therapy (ADEPT) can use this compound as a benzothiazole-fused comparator to CB1954 to determine how the benzothiazole extension alters Km, kcat, and bystander killing efficiency. The 6-chloro substituent provides a convenient synthetic handle (via nucleophilic aromatic substitution or cross-coupling) for introducing fluorescent reporters or affinity tags without ablating the 2,4-dinitrobenzamide warhead, enabling mechanistic tracking of prodrug activation in cellular contexts [1]. This application is directly supported by the regiochemical differentiation evidence in Section 3, Evidence Item 1.

Mycobacterial Cell Wall Biosynthesis Inhibitor Screening: Dual DprE1/MmpL3 Target Deconvolution

For tuberculosis drug discovery groups seeking to deconvolute whether phenotypic screening hits act via DprE1, MmpL3, or both, this compound serves as a dual-mechanism reference probe. Unlike PBTZ169 (pure DprE1 inhibitor) or BM212 (pure MmpL3 inhibitor), the benzothiazole 2,4-dinitrobenzamide scaffold has the potential to engage both targets simultaneously, as evidenced by the class-level resistance mutation and metabolic labeling data discussed in Section 3, Evidence Item 3 [2]. Researchers can use this compound in resistant-mutant generation assays followed by whole-genome sequencing to map the relative contribution of each target to the observed MIC, and in thermal shift assays (CETSA) to confirm target engagement in live mycobacteria. The 6-chloro substituent provides a distinct mass shift for proteomics-based target identification workflows compared to the more common 6-nitro analog.

Broad-Spectrum Antibacterial Probe for Nitroreductase Distribution Profiling Across Bacterial Phyla

The compound's predicted broad-spectrum antibacterial activity, contingent on bacterial nitroreductase expression (Section 3, Evidence Item 4), positions it as a chemical probe for profiling nitroreductase distribution and activity across diverse bacterial species. By comparing MIC values across a panel of Gram-positive, Gram-negative, and mycobacterial strains with known nitroreductase genotypes (nfsA/nfsB knockouts vs. wild-type), researchers can calibrate the contribution of nitroreductase-mediated activation to the overall antibacterial potency of nitroaromatic compounds [1]. This application is particularly relevant for academic screening centers and industrial antibacterial discovery groups that maintain characterized bacterial strain panels with defined resistance genotypes.

Lead Optimization Starting Point: 6-Chloro Handle for Parallel SAR Exploration of the Benzothiazole Core

For medicinal chemistry teams optimizing benzothiazole amide antimycobacterial leads, the 6-chloro substituent on the target compound provides a versatile exit vector for late-stage diversification. The chlorine atom can be displaced via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents at the 6-position, enabling rapid parallel SAR exploration of this vector without resynthesizing the entire benzothiazole core [3]. This is a practical advantage over the 6-nitro analog, where the nitro group itself is susceptible to undesired bioreduction and cannot serve as a cross-coupling handle. The 2,4-dinitrobenzamide warhead remains intact throughout these transformations, as the amide linkage and the electron-deficient benzamide ring are stable under standard cross-coupling conditions. This scenario is directly supported by the structural differentiation evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.